molecular formula C7H6Cl2N4OS B2491661 2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-5-(methylthio)-1,3,4-oxadiazole CAS No. 650592-52-2

2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-5-(methylthio)-1,3,4-oxadiazole

Cat. No.: B2491661
CAS No.: 650592-52-2
M. Wt: 265.11
InChI Key: DHVJQIBNRJRKJU-UHFFFAOYSA-N
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Description

2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-5-(methylthio)-1,3,4-oxadiazole is a heterocyclic compound that features both imidazole and oxadiazole rings These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-5-(methylthio)-1,3,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-5-(methylthio)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups at the chlorine positions.

Scientific Research Applications

2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-5-(methylthio)-1,3,4-oxadiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-5-(methylthio)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, while the oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds like metronidazole and clotrimazole, which also contain the imidazole ring.

    Oxadiazole Derivatives: Compounds like furazolidone and nitrofurazone, which feature the oxadiazole ring.

Uniqueness

What sets 2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-5-(methylthio)-1,3,4-oxadiazole apart is the combination of both imidazole and oxadiazole rings in a single molecule, along with the presence of chlorine atoms and a methylthio group. This unique structure imparts a distinct set of chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[(4,5-dichloroimidazol-1-yl)methyl]-5-methylsulfanyl-1,3,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N4OS/c1-15-7-12-11-4(14-7)2-13-3-10-5(8)6(13)9/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVJQIBNRJRKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(O1)CN2C=NC(=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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